5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18302756
InChI: InChI=1S/C6H3Cl2N3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11)
SMILES:
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01 g/mol

5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine

CAS No.:

Cat. No.: VC18302756

Molecular Formula: C6H3Cl2N3

Molecular Weight: 188.01 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine -

Specification

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
IUPAC Name 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine
Standard InChI InChI=1S/C6H3Cl2N3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11)
Standard InChI Key GBSMTQAWXCPMMO-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(C=NN2)N=C1Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine consists of a bicyclic framework where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). Chlorine atoms occupy the 5 and 7 positions on the pyridine moiety, imparting distinct electronic and steric properties. The SMILES notation for this compound is ClC1=NC(Cl)=CC2=C1NN=C2, reflecting its substitution pattern .

The molecular weight reported in PubChem (189.00 g/mol) slightly differs from VulcanChem’s calculation (188.01 g/mol), likely due to variations in isotopic abundance or computational methods. X-ray crystallography data, though unavailable in the cited sources, would clarify bond angles and dihedral strains influencing reactivity.

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValueSource
Solubility (water)0.14 mg/mL
LogP (consensus)1.97
Topological Polar Surface Area41.57 Ų
Hazard StatementsH302, H315, H320, H335

The moderate lipophilicity (LogP ~1.97) suggests balanced membrane permeability and solubility, making it suitable for oral drug candidates . The polar surface area aligns with typical values for central nervous system (CNS)-penetrant molecules, hinting at potential neuropharmacological applications.

Synthesis and Derivative Chemistry

Structural Analogues

Modifying substituents generates derivatives with tailored properties:

Compound NameStructural ModificationImpact on Properties
3-Bromo-5,7-dichloro derivativeBromine at position 3Enhanced electrophilicity
5-Iodo analogueIodine at position 5Increased lipophilicity
6-Methyl derivativeMethyl at position 6Improved metabolic stability

These analogues demonstrate how minor structural changes influence pharmacokinetics and target engagement.

Biological Activity and Mechanisms

Kinase Inhibition

5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine exhibits nanomolar inhibitory activity against TRKA, a kinase implicated in neurotrophin signaling. Dysregulated TRKA is associated with neuroblastoma, pancreatic cancer, and Alzheimer’s disease, positioning this compound as a scaffold for kinase-targeted therapeutics.

Selectivity and Off-Target Effects

Applications in Drug Discovery

Oncology

TRKA inhibition offers a pathway to combat NTRK1 fusion-positive cancers. Preclinical models show that pyrazolo[4,3-b]pyridine derivatives induce apoptosis in tumor cells while sparing healthy tissues.

Neurodegenerative Diseases

By modulating neurotrophin signaling, this compound could mitigate neuronal degeneration in Alzheimer’s and Parkinson’s diseases. Future studies must address blood-brain barrier penetration and chronic toxicity.

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